molecular formula C10H7BrN2O B1332523 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-68-1

3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1332523
M. Wt: 251.08 g/mol
InChI Key: TZBVFXKYORIJSU-UHFFFAOYSA-N
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Description

The compound "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. Pyrazole derivatives are known for their diverse biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of related compounds such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the pyrazole ring followed by the introduction of the aldehyde group at the 4-position .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction analysis, as demonstrated for compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The pyrazole ring is often nearly coplanar with adjacent substituents, and the overall geometry of the molecule can influence its reactivity and physical properties .

Chemical Reactions Analysis

Pyrazole-3(4)-carbaldehydes are versatile intermediates that can undergo various chemical reactions, expanding their utility in synthetic chemistry. They can react with dinucleophiles to form heteroanellated structures, as seen with 4-bromo-1,6-methano annulene-3-carbaldehyde . The reactivity of the aldehyde group also allows for condensation reactions, such as the Friedlander condensation to form naphthyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's optical properties, as seen in the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The electronic properties, such as the energy gap between frontier molecular orbitals, are also crucial for applications in nonlinear optics .

Scientific Research Applications

Photophysical Studies

Singh et al. (2013) conducted a study on the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde using X-ray diffraction analysis. They explored its photophysical properties in various solvents, noting changes in emission spectra, extinction coefficients, and quantum yield. This research is significant for understanding the compound's behavior in different environments, especially for applications in spectroscopy and materials science (Singh et al., 2013).

Antimicrobial Activity

Hamed et al. (2020) synthesized derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and evaluated their antimicrobial efficacy. They found that the antimicrobial activity varied depending on the type of Schiff base moiety formed. This study contributes to the development of new antimicrobial agents (Hamed et al., 2020).

Anticancer Activity

Srour et al. (2018) investigated new derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde for their anticancer activity. Their study revealed significant activity against various human cancer cell lines, indicating the potential of these compounds in cancer therapy (Srour et al., 2018).

Molecular Structure Analysis

Cuartas et al. (2017) examined the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles derived from a simple pyrazole precursor like 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This research provides insights into the compound's structural behavior, which is vital for its application in material science and molecular engineering (Cuartas et al., 2017).

Synthesis of Novel Heterocycles

Baashen et al. (2017) used 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles. The study provides valuable information on creating new chemical entities with potential applications in drug development and chemical synthesis (Baashen et al., 2017).

Crystal Structure Determination

Xu and Shi (2011) focused on the synthesis of new pyrazole derivatives and determined the crystal structure of the title compound. Understanding the crystal structure is crucial for applications in crystallography and materials science (Xu & Shi, 2011).

Synthesis of Pyrazole-Based Heter

ocycles for Biological ActivitiesAbdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles using 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a compound similar to 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. Their study evaluated the antimicrobial, anti-inflammatory, and analgesic activities of these compounds, contributing to the field of medicinal chemistry and drug development (Abdel-Wahab et al., 2012).

Reactions and Syntheses of Heteroanellated Compounds

Neidlein and Schröder (1992) explored the reactions of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde, a compound related to 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, to synthesize 3,4-heteroanellated 1,6-Methano[10]annulenes. This research is crucial for understanding the chemical reactions and synthesis of complex organic compounds (Neidlein & Schröder, 1992).

Antioxidant and Anti-Inflammatory Activity

Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Their findings contribute to the search for new therapeutic agents with potential health benefits (Sudha et al., 2021).

Crystal Packing and Supramolecular Chains

Prasath et al. (2011) analyzed the crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, studying the helical supramolecular chains in its crystal packing. This research is vital for applications in crystal engineering and design (Prasath et al., 2011).

Microwave-Assisted Synthesis and Biological Activity

Selvam et al. (2011) conducted a microwave-assisted synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. They evaluated these compounds for their anti-inflammatory and analgesic activities, demonstrating the compound's potential in drug discovery (Selvam et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further research that could be done with the compound. This could include potential applications, further reactions, or investigations into its properties.


properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVFXKYORIJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354577
Record name 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

350997-68-1
Record name 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-68-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HH Fahmy, AM Srour, MA Ismail, MA Khater… - Research on Chemical …, 2016 - Springer
A new series of tri-substituted pyrazole derivatives were designed as anti-cancer agents and synthesized, starting with the formylation of semicarbazone via the Vilsmeier–Haack …
Number of citations: 13 link.springer.com
AM Srour, HH Fahmy, MA Khater… - Monatshefte für Chemie …, 2018 - Springer
New derivatives of 1,3,4-trisubstituted pyrazole have been synthesized via different reaction routs starting with the chalcone (E)-3-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-…
Number of citations: 6 link.springer.com
ND Jayanna, HM Vagdevi, JC Dharshan… - Medicinal Chemistry …, 2013 - Springer
Condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole 3 with different aromatic acetophenones in methanol using catalytic amount of glacial acetic acid afforded the corresponding …
Number of citations: 35 link.springer.com
B Zheng, Y Peng, W Wu, J Ma, Y Zhang, Y Guo, S Sun… - wnt-inhibitors.com
A series of pyrazolo [3, 4‐b] pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5’‐monophosphate‐activated protein kinase (…
Number of citations: 0 wnt-inhibitors.com
N Desideri, R Fioravanti, L Proietti Monaco… - Frontiers in …, 2019 - frontiersin.org
A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines 7a-p and 8a-l, structurally related to previously synthesized and tested (N-(1,3-diphenyl-1H-pyrazol-4-yl)…
Number of citations: 20 www.frontiersin.org
B Zheng, Y Peng, W Wu, J Ma, Y Zhang… - Archiv der …, 2019 - Wiley Online Library
A series of pyrazolo[3,4‐b]pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5'‐monophosphate‐activated protein kinase (…
Number of citations: 7 onlinelibrary.wiley.com
J Liu, M Chen, Y Wang, X Zhao, S Wang, Y Wu… - European journal of …, 2017 - Elsevier
A novel series of 2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f][1,10]phenanthrolines were designed, synthesized and evaluated for their antitumor activity against lung adenocarcinoma by CCK-…
Number of citations: 24 www.sciencedirect.com
H Hu, C Ge, L Ding, A Zhang - Molecules, 2010 - mdpi.com
A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes 6a-i were synthesized using the Vilsmeier-Haack reagent. The structures of all the title …
Number of citations: 26 www.mdpi.com
V Muralidharan, C Asha Deepti, S Raja - Eur. J. Biomed. Pharm. Sci., 2018
Number of citations: 4
D Aslan - 2021 - gcris.pau.edu.tr
Bu tez çalışmasında, M1 ve M2 moleküllerinin taban seviye denge geometrik yapıları, spektroskopik ve elektronik özellikleri, Yoğunluk Fonksiyonel Teorisi (DFT) tabanlı ab-initio …
Number of citations: 0 gcris.pau.edu.tr

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